molecular formula C26H37N5OS B11458906 N,N-dibutyl-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

N,N-dibutyl-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B11458906
M. Wt: 467.7 g/mol
InChI Key: UYVAXYSBILFBSH-UHFFFAOYSA-N
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Description

N,N-dibutyl-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes a pyrrolidine ring, an oxa-thia-triazatetracyclo scaffold, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through the reaction of pyrrolidine with various cyclic or acyclic precursors under specific conditions The reaction conditions typically include the use of organometallic catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrolidine ring and the oxa-thia-triazatetracyclo scaffold provide multiple reactive sites for these reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by the use of halogenating agents and nucleophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dibutyl-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the oxa-thia-triazatetracyclo scaffold provide multiple binding sites for these interactions, which can modulate the activity of the target molecules and influence various biochemical pathways .

Properties

Molecular Formula

C26H37N5OS

Molecular Weight

467.7 g/mol

IUPAC Name

N,N-dibutyl-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C26H37N5OS/c1-5-7-11-31(12-8-6-2)24-22-21(27-17-28-24)20-18-15-26(3,4)32-16-19(18)23(29-25(20)33-22)30-13-9-10-14-30/h17H,5-16H2,1-4H3

InChI Key

UYVAXYSBILFBSH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCCC5

Origin of Product

United States

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